molecular formula C8H9ClN2O B1278162 2-Amino-2-(4-chlorophenyl)acetamide CAS No. 102333-75-5

2-Amino-2-(4-chlorophenyl)acetamide

Cat. No. B1278162
M. Wt: 184.62 g/mol
InChI Key: KYSWRPGOPMCGMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-Amino-2-(4-chlorophenyl)acetamide” involves several steps. For instance, it can be obtained from 128 mg of 4-chloroaniline and purified by column chromatography starting from CH2Cl2 to CH2Cl2–isopropanol (98:2) as the eluent .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(4-chlorophenyl)acetamide” is characterized by the presence of an amide group (-CONH2) and a chlorophenyl group (C6H4Cl). The molecular formula is C8H8ClNO and the molecular weight is 169.61 .


Physical And Chemical Properties Analysis

“2-Amino-2-(4-chlorophenyl)acetamide” is a solid compound. Its empirical formula is C8H8ClNO and its molecular weight is 169.61 .

Scientific Research Applications

Synthesis and Characterization

  • 2-Amino-2-(4-chlorophenyl)acetamide is used in the synthesis of various chemical compounds. For instance, it was used in the preparation of compounds for CNS depressant activity studies, where its Schiff bases were synthesized and characterized (Bhattacharjee et al., 2011).

Kinetic and Mechanistic Studies

  • The compound's behavior in aqueous solutions has been studied, including its kinetics and mechanisms of hydrolysis, isomerization, and cyclization (Bernard et al., 1986).

Pharmacological Properties

  • Research has been conducted to compare the pharmacological properties of 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides with their cyclized products, indicating the importance of the closed seven-membered ring for central nervous system activity (Fryer et al., 1982).

Antiviral Applications

  • A novel derivative of 2-amino-2-(4-chlorophenyl)acetamide showed significant antiviral and antiapoptotic effects in vitro and improved survival in mice infected with Japanese encephalitis virus (Ghosh et al., 2008).

Structural Analysis

  • Structural studies of compounds containing 2-amino-2-(4-chlorophenyl)acetamide have been conducted, providing insight into intermolecular interactions and molecular shapes (Boechat et al., 2011).

Potential Pesticide Applications

  • Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which include 2-(4-chlorophenoxy) acetamides, have been characterized as potential pesticides (Olszewska et al., 2009).

Antibacterial Agents

  • Various derivatives of 2-(4-chlorophenyl)acetamide have been synthesized and evaluated for their antibacterial activity, with some showing moderate to good activity against different bacteria (Desai et al., 2008).

Future Directions

The future directions for “2-Amino-2-(4-chlorophenyl)acetamide” could involve further exploration of its potential biological activities. For instance, indole derivatives, which have a similar structure, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-amino-2-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSWRPGOPMCGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301565
Record name α-Amino-4-chlorobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-chlorophenyl)acetamide

CAS RN

102333-75-5
Record name α-Amino-4-chlorobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102333-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Para-chlorophenyl)glycineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102333755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-Amino-4-chlorobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(para-chlorophenyl)glycineamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Addie, P Ballard, D Buttar, C Crafter… - Journal of medicinal …, 2013 - ACS Publications
Wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt led to the discovery of clinical candidate AZD5363, which showed increased potency, …
Number of citations: 160 pubs.acs.org
X Fang, Y Yin, YT Chen, L Yao, B Wang… - Journal of medicinal …, 2010 - ACS Publications
Rho kinase (ROCK) is a promising drug target for the treatment of many diseases including hypertension, multiple sclerosis, cancer, and glaucoma. The structure−activity relationships (…
Number of citations: 66 pubs.acs.org

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